molecular formula C53H75ClN6O15S B1148149 Lysine-emtansine CAS No. 1281816-04-3

Lysine-emtansine

货号: B1148149
CAS 编号: 1281816-04-3
分子量: 1103.7 g/mol
InChI 键: UBRZDBDIKWWPEN-YCPOLOASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lysine-emtansine, also known as trastuzumab-emtansine, is an antibody-drug conjugate that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent mertansine. This compound is primarily used in the treatment of HER2-positive metastatic breast cancer. The conjugate targets cancer cells by binding to the HER2 receptor, delivering the cytotoxic agent directly to the tumor cells, thereby minimizing damage to healthy cells .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of lysine-emtansine involves a multi-step process:

    Conjugation of Trastuzumab to Mertansine: The antibody trastuzumab is first linked to a non-reducible thioether linker, N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC). .

    Reaction Conditions: The conjugation reactions are typically carried out under mild conditions to preserve the integrity of the antibody.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

科学研究应用

Breast Cancer Treatment

Lysine-emtansine is primarily indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane. Key findings from clinical studies include:

  • Efficacy : In the EMILIA trial, T-DM1 demonstrated improved overall survival (30.9 months) compared to lapatinib plus capecitabine (25.1 months) with a hazard ratio of 0.68, indicating a significant survival benefit .
  • Safety Profile : The safety profile of T-DM1 was favorable, with fewer grade 3 or higher toxicities compared to standard therapies .

Other Potential Applications

Research is ongoing to explore the use of this compound in other cancers exhibiting HER2 overexpression, such as gastric cancer. Additionally, studies are investigating its potential in combination therapies to enhance efficacy against resistant cancer types.

Research Findings and Case Studies

Several studies have focused on characterizing the properties and effects of this compound:

Characterization Techniques

  • Mass Spectrometry : Native mass spectrometry and ion mobility measurements have been employed to analyze the drug-to-antibody ratio (DAR) and drug distribution profiles of T-DM1 .
  • Peptide Mapping : This technique has been used to identify conjugation sites on trastuzumab, revealing insights into the heterogeneity of ADCs due to multiple lysine residues available for conjugation .

Toxicity Studies

Research has highlighted that systemic toxicities associated with T-DM1 can serve as predictive biomarkers for patient outcomes. Higher toxicity scores were correlated with improved tumor responses in clinical settings .

Data Tables

StudySample SizeTreatmentMedian Overall SurvivalKey Findings
EMILIA Trial991T-DM1 vs Lapatinib + Capecitabine30.9 months vs 25.1 monthsSignificant survival benefit; favorable safety profile
Phase II TrialVariesT-DM1 in frontline settingNot specifiedPromising activity; improved safety compared to standard therapies

生物活性

Lysine-emtansine, commonly known as ado-trastuzumab emtansine (Kadcyla®), is an antibody-drug conjugate (ADC) that combines the humanized monoclonal antibody trastuzumab with the cytotoxic agent DM1, a derivative of maytansine. This compound is primarily utilized in the treatment of HER2-positive breast cancer. The following sections will delve into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound operates through a targeted delivery system that exploits the overexpression of the HER2 receptor on cancer cells. The mechanism can be summarized as follows:

  • Binding : Upon administration, trastuzumab binds specifically to the HER2 receptor on tumor cells.
  • Internalization : This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cancer cell.
  • Release of DM1 : Inside the lysosome, proteolytic degradation of trastuzumab releases DM1, which disrupts microtubule dynamics by inhibiting polymerization, ultimately inducing cell death.

Table 1: Mechanism Overview

StepDescription
BindingTrastuzumab binds to HER2 receptors on tumor cells.
InternalizationADC is internalized via endocytosis.
Drug ReleaseDM1 is released within lysosomes after antibody degradation.
Cytotoxic ActivityDM1 disrupts microtubule formation, leading to apoptosis in cancer cells.

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several key studies:

EMILIA Study

The EMILIA trial was pivotal in demonstrating the efficacy of ado-trastuzumab emtansine compared to lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had previously received trastuzumab and a taxane.

  • Results :
    • Overall Survival (OS) : Median OS was significantly improved in the T-DM1 group (30.9 months) compared to the control (25.1 months).
    • Progression-Free Survival (PFS) : PFS was also extended in patients treated with T-DM1 (9.6 months) versus those receiving lapatinib and capecitabine (6.4 months) .

KATHERINE Study

The KATHERINE trial further assessed the effectiveness of ado-trastuzumab emtansine as adjuvant therapy in patients with residual invasive HER2-positive breast cancer after neoadjuvant chemotherapy.

  • Results :
    • Invasive Disease-Free Survival (IDFS) : The T-DM1 group showed a significant improvement in IDFS at 3 years (88.0%) compared to trastuzumab alone (77.0%) .

Table 2: Summary of Clinical Trials

StudyTreatment ComparisonMedian OS (months)Median PFS (months)IDFS (%) at 3 years
EMILIAT-DM1 vs Lapatinib + Capecitabine30.9 vs 25.19.6 vs 6.4N/A
KATHERINET-DM1 vs TrastuzumabN/AN/A88.0 vs 77.0

Safety Profile

The safety profile of this compound has been characterized by specific adverse events, primarily hematological and hepatic toxicities:

  • Thrombocytopenia : The incidence of thrombocytopenia was notably higher in patients receiving T-DM1 compared to those on control therapies.
  • Liver Enzyme Elevation : Elevated liver enzymes were also reported but were generally manageable .

Table 3: Adverse Events Summary

Adverse EventIncidence in T-DM1 Group (%)Incidence in Control Group (%)
Thrombocytopenia31%3.3%
Grade ≥3 Thrombocytopenia15%0.4%
Elevated Liver EnzymesVariesVaries

Case Studies and Research Findings

Several case studies have highlighted the real-world effectiveness and safety of ado-trastuzumab emtansine:

  • A retrospective analysis involving patients with advanced HER2-positive breast cancer demonstrated an overall response rate (ORR) of approximately 50% , reinforcing findings from clinical trials.
  • Another case study reported significant reductions in tumor size among patients who had previously failed multiple lines of therapy, showcasing the potential for T-DM1 as a salvage treatment option .

属性

IUPAC Name

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/b14-11+,29-12+/t30-,31+,32?,34?,35+,38+,39?,40-,41+,46+,52+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRZDBDIKWWPEN-YCPOLOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H75ClN6O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1103.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281816-04-3
Record name Lysine-emtansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1281816043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE-EMTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9CC1P9UA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。